Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate
Overview
Description
Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate, commonly known as ECPQ, is a quinoline-based compound with a wide range of applications in scientific research. It is a versatile molecule, capable of binding to various proteins, enzymes, and other molecules to modify their properties and functions. ECPQ has been used in drug development, protein engineering, and other areas of scientific research. In
Scientific Research Applications
Background and Properties
Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate is a compound that garners attention due to its structural components, particularly chlorophenoxy and quinoline. Chlorophenoxy compounds are extensively utilized as herbicides, while quinoline structures are fundamental in medicinal chemistry due to their broad spectrum of bioactivity.
Chlorophenoxy Compound Applications
Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA) are widely used herbicides in agriculture and residential applications. They have been studied for their potential carcinogenic outcomes and mechanisms, particularly their association with non-Hodgkins lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. However, the combined evidence from epidemiological, toxicological, and exposure studies does not support a genotoxic mode of action for these compounds. Potential interaction between genetic polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, is an area that requires further exploration (von Stackelberg, 2013).
Quinoline Compound Applications
Quinoline and its derivatives, due to their bioactivity spectrum, are pivotal in drug design. They are recognized for their medicinal potential and pharmacological applications. The literature emphasizes the significance of quinoline as a pharmacophore in medicinal chemistry, highlighting its role in developing novel drugs. Quinoline's functionalized derivatives are harnessed via synthetic approaches, and their in vivo and in vitro screening has been reported, indicating the potential for novel drug development (Ajani et al., 2022).
properties
IUPAC Name |
ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-22-18(21)13-11-17(20-15-9-5-3-7-12(13)15)23-16-10-6-4-8-14(16)19/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVAEMJSMCMNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)OC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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